molecular formula C17H19N5O3 B2555140 1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795299-94-3

1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2555140
CAS No.: 1795299-94-3
M. Wt: 341.371
InChI Key: SWMCBSKJGDQYKC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a high-purity chemical reagent designed for research applications. This diarylurea-based compound features a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities. The molecular architecture of this compound, incorporating both electron-rich aromatic systems and hydrogen-bonding capabilities from the urea linkage, makes it a valuable intermediate in drug discovery programs. Researchers can utilize this compound as a key building block for developing novel kinase inhibitors, given the established role of diarylurea derivatives as potent inhibitors of various receptor tyrosine kinases including VEGFR, PDGFR, and DDR1 . The presence of the pyrazolo[1,5-a]pyrimidine moiety is particularly significant, as this heterocyclic system has demonstrated excellent selectivity and oral bioavailability profiles in preclinical studies of targeted therapies . This reagent is provided as a stable solid with certified purity and identity, suitable for lead optimization, structure-activity relationship studies, and biochemical assay development in oncology research and signal transduction pathway analysis. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-6-16-18-9-13(10-22(16)21-11)20-17(23)19-8-12-4-5-14(24-2)15(7-12)25-3/h4-7,9-10H,8H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMCBSKJGDQYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a 3,4-dimethoxybenzyl moiety and a 2-methylpyrazolo[1,5-a]pyrimidin-6-yl unit linked through a urea functional group. The distinct characteristics of this compound suggest promising interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C17H19N5O3C_{17}H_{19}N_{5}O_{3}, with a molecular weight of 341.4 g/mol. The structural features contribute to its lipophilicity and potential pharmacological properties.

Preliminary studies indicate that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. These interactions can influence various cellular processes, including:

  • Inhibition of Kinases : Similar pyrazole derivatives have shown inhibitory activity against key kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are common among pyrazole derivatives due to their ability to modulate inflammatory pathways .

Biological Activity Studies

Research on related pyrazole compounds has demonstrated significant biological activities, which can provide insights into the potential effects of this compound:

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. For instance:

  • Inhibitory Effects : Compounds structurally similar to this compound have shown potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells. These studies suggest that the compound could be effective in cancer treatment protocols .

Anti-inflammatory and Antibacterial Properties

Several pyrazole derivatives have demonstrated anti-inflammatory and antibacterial activities:

  • Mechanisms : These effects are often mediated through the inhibition of pro-inflammatory cytokines and bacterial growth factors .

Case Studies

A review of the literature reveals several case studies highlighting the biological activity of pyrazole derivatives:

StudyCompoundActivityFindings
Umesha et al. (2009)Various pyrazolesAntioxidant & AntimicrobialShowed good antimicrobial activity as evaluated by DPPH radical scavenging assays .
Leanos-Castaneda et al. (2007)Pyrazole derivativesAntitumorIdentified two pyrazoles with cytotoxic effects in breast cancer cells; combination with doxorubicin showed synergistic effects .
Research on BRAF inhibitorsPyrazole analogsAntitumorEffective against BRAF(V600E) mutations in melanoma cell lines .

Scientific Research Applications

The compound 1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic organic molecule with notable potential in various scientific and medicinal applications. This article explores its applications, synthesizing insights from diverse sources while avoiding unreliable references.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. It has been shown to interact with molecular targets involved in cancer cell proliferation, suggesting potential use as a chemotherapeutic agent. For example, similar compounds have demonstrated inhibition of key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound's structural features may contribute to its ability to reduce inflammation by inhibiting specific pathways involved in inflammatory responses .

Enzyme Inhibition Studies

The compound's interaction with various enzymes has been evaluated, particularly those related to metabolic pathways. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Emerging research suggests that the compound may possess antimicrobial activities against several bacterial strains. Its efficacy against resistant strains could position it as a candidate for developing new antibiotics .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Results indicated that it inhibited cell growth in several cancer lines with an IC50 comparable to established chemotherapeutics .

Case Study 2: Inhibition of Acetylcholinesterase

In another study focusing on neuroprotective properties, the compound was found to significantly inhibit AChE activity in vitro, suggesting its potential application in treating conditions characterized by cholinergic dysfunction .

Case Study 3: Anti-inflammatory Activity

In vivo studies demonstrated that the compound reduced carrageenan-induced edema in animal models, indicating its potential as an anti-inflammatory agent with lower ulcerogenic activity compared to traditional NSAIDs like Diclofenac .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and chemical properties can be contextualized by comparing it to analogs with shared structural motifs:

Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Structural Features Biological Activity Key Differences Source
1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea Urea linkage, 2-methoxyphenyl substituent Unspecified (structural analog) Methoxy group at ortho position vs. 3,4-dimethoxybenzyl in target compound
5-(2-Hydroxy-4-isopropoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidine Hydroxy-isopropoxyphenyl and phenyl groups Antifungal (vs. Phytopathogens) Lacks urea moiety; substituents favor antifungal over metabolic activity
C₁₉H₂₅N₇O₂ (Type 2 diabetes drug) Pyrazolo[1,5-a]pyrimidine core, carboxamide Antidiabetic Carboxamide vs. urea linkage; distinct substituents

Key Insights :

  • Substituent Effects : The 3,4-dimethoxybenzyl group in the target compound may enhance metabolic stability and solubility compared to simpler methoxy or phenyl substituents .
  • Urea vs.
  • Biological Activity : Structural variations dictate therapeutic applications. For example, antifungal activity in ’s compound arises from hydroxy-isopropoxyphenyl groups, while the target’s dimethoxybenzyl-urea structure aligns with metabolic regulation .
Pyrazolo[3,4-d]pyrimidin-4-ones

Compounds like 3,6-dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (e.g., 5a,b ) feature a fused pyrazole-pyrimidine system but lack the urea moiety. These derivatives, synthesized via high-temperature fusion with urea/thiourea , exhibit antimicrobial activity, highlighting how core heterocycle modifications (e.g., pyrazolo[3,4-d] vs. pyrazolo[1,5-a]) and substituents shift biological targets .

Bis-pyrazole and Thienopyridine Derivatives

Compounds such as bis[2-amino-6-(aryl)nicotinonitrile] (4a–c) and thieno[2,3-b]pyridine-2-carboxamide derivatives (9a,b) from demonstrate broad-spectrum antimicrobial activity. However, their larger, multi-heterocyclic frameworks and lack of urea groups contrast with the target compound’s simpler architecture, underscoring the urea-pyrazolo[1,5-a]pyrimidine combination’s specificity for metabolic targets .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling the pyrazolo[1,5-a]pyrimidine core with a substituted urea moiety. Classical organic synthesis methods, such as nucleophilic substitution or condensation reactions, are employed. For example, highlights the use of polar aprotic solvents (e.g., DMF) with sodium hydride or potassium carbonate to facilitate coupling reactions. Optimization may require adjusting reaction temperatures (e.g., reflux conditions in xylene) or catalytic systems, such as p-toluenesulfonic acid for cyclization steps . Yield improvements (e.g., 62–70%) are achievable by controlling stoichiometry and purification via recrystallization (e.g., ethanol or dioxane) .

Q. How is the compound characterized using spectroscopic and analytical methods?

Structural elucidation relies on:

  • 1H/13C NMR : To confirm substitution patterns (e.g., methyl groups on the pyrimidine ring or dimethoxybenzyl moiety) .
  • IR spectroscopy : Identification of urea C=O stretches (~1640–1680 cm⁻¹) and pyrazolo N-H bonds .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 401–424 for related derivatives) validate the molecular formula .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40% for azo derivatives) .

Q. What solvent systems are suitable for improving aqueous solubility in biological assays?

Aqueous formulations may require co-solvents like PEG-400 or surfactants. notes that Pfizer developed an aqueous formulation using stabilizers for structurally similar urea derivatives, suggesting pH-adjusted buffers (e.g., ammonium acetate, pH 6.5) to enhance solubility .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC50 values (e.g., 2.70–4.90 µM in antiproliferative assays) may arise from:

  • Cell line variability : HepG2 vs. other carcinoma models .
  • Assay conditions : Differences in incubation time, serum concentration, or compound stability in DMSO .
  • Purity verification : HPLC or LC-MS should confirm >95% purity to exclude impurities influencing activity .

Q. What structural modifications enhance target binding affinity or metabolic stability?

  • Pyrimidine core substitutions : Adding electron-withdrawing groups (e.g., cyano) improves kinase inhibition (e.g., VEGF/BMP pathways) .
  • Urea linker optimization : Bulky substituents (e.g., trifluoromethyl) reduce metabolic degradation, as seen in ’s derivatives with enhanced in vivo stability .
  • SAR studies : Compare analogs like ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (cyano group) vs. methylated variants to assess steric/electronic effects .

Q. How can metabolic stability be evaluated for preclinical development?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS .
  • Metabolite identification : Major metabolites (e.g., hydroxylated or N-demethylated products) are characterized using high-resolution MS (e.g., exact mass 343.1087 for related compounds) .

Q. What strategies identify the compound’s molecular targets?

  • Kinase profiling screens : Use panels of recombinant kinases (e.g., CDK2, SIRT2) to assess inhibition .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .
  • Pull-down assays : Biotinylated analogs (e.g., 8-azabicyclo[3.2.1]octan-3-ol derivatives) isolate binding proteins for MS-based identification .

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